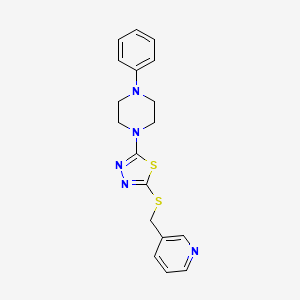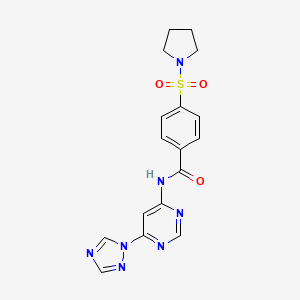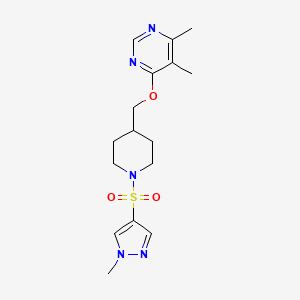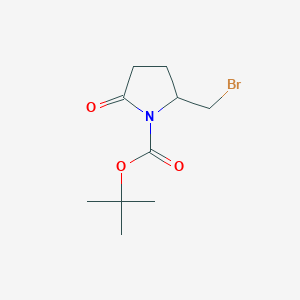
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a type of organic compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a carboxylate group (-COO-), and a pyrrolidinone ring (a five-membered ring with one oxygen atom and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a bromomethyl group attached to the ring, and a tert-butyl carboxylate group also attached to the ring .Chemical Reactions Analysis
The bromomethyl group in the compound is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a bromomethyl group are often solid at room temperature, and the presence of a carboxylate group could make the compound polar .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
The study on substituted oxopyrrolidine analogues, including those related to Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate, has revealed their ability to form diverse supramolecular arrangements influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H. These findings underscore the potential of oxopyrrolidine scaffolds in constructing novel supramolecular assemblies through various weak interactions, despite lacking a traditional hydrogen bond donor and acceptor system. The significance of these interactions in controlling the conformation and assembly of these molecules has been demonstrated through crystal structure analysis and Hirshfeld surface analysis (Samipillai et al., 2016).
Synthesis of Novel Compounds
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate and its derivatives have been utilized in the synthesis of a variety of novel compounds. For instance, parallel solution-phase synthesis has been employed to generate libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, highlighting the versatility of this scaffold in medicinal chemistry and drug discovery (Svete et al., 2010). Additionally, the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the functionalization potential of this scaffold, enabling access to macrocyclic Tyk2 inhibitors, thereby showing its utility in the development of novel therapeutics (Sasaki et al., 2020).
Crystal Structure Analysis
Crystal structure analysis of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, an analogue, has provided insights into the molecular conformation and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the structural basis of the reactivity and interaction capabilities of these compounds (Naveen et al., 2007).
Enzymatic Reactions
Research has also delved into the enzymatic reactions involving tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate derivatives, such as the C-Demethylation of LC15-0133, a dipeptidyl peptidase-4 inhibitor, in rat liver microsomes. These studies contribute to our understanding of the metabolic pathways and potential drug interactions of compounds derived from this scaffold (Yoo et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOFGASVWDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

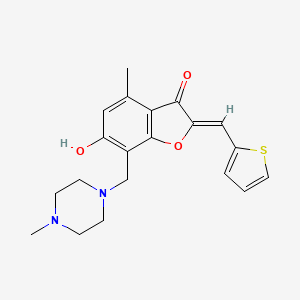
![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)
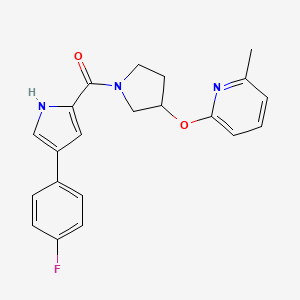
![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)
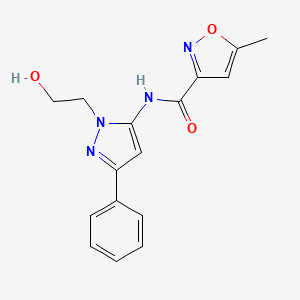
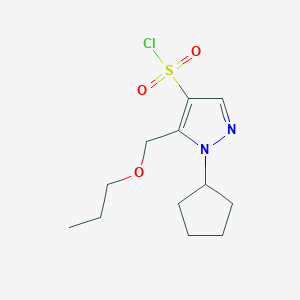
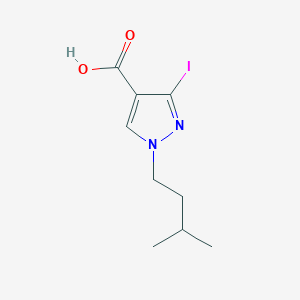
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
